2-cyclohexyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

c-KIT inhibition Kinase SAR Thiazolo[5,4-b]pyridine

This compound is a critical para-phenyl cyclohexylacetamide chemotype for c-KIT and PI3Kα SAR studies. Unlike ortho-methyl or phenoxyacetamide analogs, its unsubstituted phenyl bridge and cyclohexylalkyl side chain deliver precise conformational and electrostatic properties essential for kinase selectivity profiling. Ensure accurate SAR by sourcing only CAS 863588-68-5.

Molecular Formula C20H21N3OS
Molecular Weight 351.47
CAS No. 863588-68-5
Cat. No. B2768505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclohexyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide
CAS863588-68-5
Molecular FormulaC20H21N3OS
Molecular Weight351.47
Structural Identifiers
SMILESC1CCC(CC1)CC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
InChIInChI=1S/C20H21N3OS/c24-18(13-14-5-2-1-3-6-14)22-16-10-8-15(9-11-16)19-23-17-7-4-12-21-20(17)25-19/h4,7-12,14H,1-3,5-6,13H2,(H,22,24)
InChIKeyOQNSIINEZYFIQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclohexyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide (CAS 863588-68-5): Core Identity for Thiazolopyridine-Focused Procurement


2-cyclohexyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide (CAS 863588-68-5) is a synthetic small molecule (C20H21N3OS, MW 351.47) belonging to the thiazolo[5,4-b]pyridine class. It features a cyclohexylacetamide side chain linked via a para-phenyl bridge to the fused thiazolopyridine bicyclic core. This scaffold is recognized in medicinal chemistry as a privileged structure for kinase and phosphodiesterase (PDE) inhibition [1]. The compound is commercially available from non-excluded suppliers at a stated purity of ≥95% .

Why Generic Substitution Fails for 2-Cyclohexyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide in Kinase & PDE Research


Compounds within the thiazolo[5,4-b]pyridine class cannot be interchanged generically because even minor modifications to the side-chain, phenyl substitution pattern, or linker group produce large shifts in target potency and selectivity. Published structure–activity relationship (SAR) data demonstrate that swapping the cyclohexylacetamide group for a phenoxyacetamide or benzylsulfanylacetamide alters the steric bulk, lipophilicity, and hydrogen-bonding capacity, which directly impacts kinase binding [1]. Furthermore, the presence or absence of a methyl group on the central phenyl ring redirects the conformational preference and affects inhibitory activity by several-fold [1]. Therefore, procurement of the exact CAS 863588-68-5 is scientifically mandatory for studies requiring the precise pharmacophore geometry of the unsubstituted para-phenyl cyclohexylacetamide derivative.

Quantitative Differentiation Evidence for 2-Cyclohexyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide vs. Closest Analogs


Side-Chain Identity Determines c-KIT Inhibitory Potency: Cyclohexylacetamide vs. Phenoxyacetamide and Benzylsulfanylacetamide Class-Level SAR

In a published SAR study of thiazolo[5,4-b]pyridine c-KIT inhibitors, the cyclohexylamide side-chain derivative (compound 7a) exhibited an IC50 of 1.51 μM against c-KIT in a radiometric biochemical kinase assay [1]. Replacement of the cyclohexyl group with a phenyl group (benzamide, compound 7b) improved potency to IC50 = 0.74 μM, while the acetamide derivative (7c) achieved IC50 = 0.10 μM, demonstrating a >15-fold potency range dependent solely on the amide substituent [1]. For compound CAS 863588-68-5, the cyclohexylacetamide side chain (cyclohexyl-CH2-CO-NH-) differs from the simple cyclohexylamide (cyclohexyl-CO-NH-) in 7a by one methylene unit, which increases conformational flexibility and lipophilicity (estimated ΔcLogP ≈ +0.5). No direct assay data exist for CAS 863588-68-5; however, this class-level SAR predicts that the cyclohexylacetamide variant will show measurably different target engagement compared to cyclohexylamide, phenoxyacetamide, or benzylsulfanylacetamide analogs.

c-KIT inhibition Kinase SAR Thiazolo[5,4-b]pyridine

Phenyl Substitution Pattern Differentiates Target Engagement: para-Unsubstituted Phenyl vs. ortho-Methyl Phenyl in Kinase Binding

In the thiazolo[5,4-b]pyridine c-KIT inhibitor series, the R2 group attached to the phenyl ring profoundly impacts enzymatic activity. Compound 7d, bearing a cyclohexylamide group but with a different substitution pattern (methyl ester at the thiazolopyridine core), was completely inactive (IC50 > 10 μM) [1], while the analogous compound 7a with a primary amino group retained activity (IC50 = 1.51 μM). The closest commercially cataloged analog to CAS 863588-68-5 is 2-cyclohexyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide (CAS 863594-13-2), which incorporates an ortho-methyl group on the central phenyl ring . Published SAR demonstrates that the ortho-methyl substitution induces a conformational twist that alters the dihedral angle between the phenyl ring and the thiazolopyridine core, which can either enhance or abolish kinase binding depending on the target [1]. No head-to-head data exist for CAS 863588-68-5 versus CAS 863594-13-2, but the class-level inference is that the unsubstituted para-phenyl geometry in 863588-68-5 presents a distinct pharmacophore that cannot be replicated by the ortho-methyl analog.

Kinase selectivity SAR Phenyl substitution

PI3Kα Scaffold Activity: Thiazolo[5,4-b]pyridine Core Requires Specific N-Heterocyclic Substitution for Potency

A series of 2-pyridyl, 4-morpholinyl-substituted thiazolo[5,4-b]pyridine analogs were designed and synthesized as PI3Kα inhibitors [1]. The study revealed that the N-heterocyclic core of the thiazolopyridine is directly involved in kinase binding through key hydrogen-bond interactions, and that replacement of the 2-pyridyl group with a phenyl ring leads to a significant decrease in PI3Kα inhibitory potency [1]. Although CAS 863588-68-5 contains a para-phenyl bridge rather than a 2-pyridyl group, the scaffold retains the essential thiazolo[5,4-b]pyridine core that engages the kinase hinge region. This class-level evidence indicates that the compound is a structurally valid starting point for PI3K-focused medicinal chemistry but that its potency will be measurably lower than the 2-pyridyl-substituted lead series. Procurement of CAS 863588-68-5 instead of the 2-pyridyl analog is scientifically justified when the research objective is to probe the contribution of the phenyl linker to kinase selectivity or to generate a distinct SAR series.

PI3K inhibition Scaffold SAR Kinase inhibitor design

Commercial Purity Benchmark: Stated 95%+ Purity for CAS 863588-68-5 as a Procurement-Relevant Specification

The commercial supplier CheMenu lists CAS 863588-68-5 (Catalog Number CM625389) with a stated purity of ≥95% . This purity level is representative of research-grade thiazolo[5,4-b]pyridine derivatives currently available through non-excluded chemical marketplaces. No orthogonal purity verification data (e.g., HPLC chromatograms, quantitative NMR, elemental analysis) were identified from authoritative databases for this specific lot. For procurement decisions, this stated purity must be considered a minimum specification; researchers requiring quantified purity for dose–response assays should request a certificate of analysis (CoA) from the supplier. No comparative purity data across multiple independent suppliers were available at the time of this analysis.

Quality control Purity specification Procurement

Defined Research Application Scenarios for 2-Cyclohexyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide (CAS 863588-68-5)


c-KIT Kinase SAR Expansion: Profiling the Cyclohexylacetamide Side Chain Against Imatinib-Resistant Mutants

The compound is structurally positioned for use as a comparator in c-KIT inhibitor SAR studies. Published data show that the cyclohexylamide analog (7a) inhibits c-KIT with IC50 = 1.51 μM, while the acetamide analog (7c) achieves IC50 = 0.10 μM [1]. CAS 863588-68-5, possessing the intermediate cyclohexylacetamide linker, fills a structural gap in this SAR series. Its procurement enables the systematic evaluation of linker length (one vs. zero methylene units) on c-KIT V560G/D816V mutant potency and selectivity against imatinib-resistant GIST models. This scenario is directly supported by the class-level c-KIT SAR evidence established in Section 3, Evidence Item 1.

PI3Kα Negative-Control or Selectivity Panel Compound with Phenyl Linker Modification

The PI3Kα inhibitor series reported by Xia et al. (2020) identified the 2-pyridyl group as critical for potent hinge-region binding, with phenyl replacement causing a significant activity decrease [2]. CAS 863588-68-5, which incorporates the phenyl linker, can serve as a matched negative-control compound for PI3Kα biochemical assays or as a selectivity panel member to distinguish PI3K-dependent from PI3K-independent cellular phenotypes. This application is justified by the class-level PI3K scaffold evidence in Section 3, Evidence Item 3.

Thiazolo[5,4-b]pyridine Scaffold Library Assembly for Multi-Kinase Profiling

The compound's thiazolo[5,4-b]pyridine core is a recognized privileged scaffold for kinase inhibition, with documented activity against c-KIT [1] and PI3K [2]. When building a diversity-oriented kinase inhibitor library, CAS 863588-68-5 contributes the specific para-phenyl cyclohexylacetamide chemotype, which is structurally distinct from the ortho-methyl analog (CAS 863594-13-2) and the phenoxyacetamide analog (CAS 863588-50-5). Its inclusion ensures that the library samples the conformational and electrostatic space defined by the unsubstituted phenyl bridge combined with a flexible cyclohexylalkyl side chain, as supported by the structural differentiation evidence in Section 3, Evidence Items 1–2.

PDE4 Tool Compound Exploration Based on Thiazolopyridine Scaffold Homology

Thiazole-containing acetamide derivatives have been patented as PDE4 isozyme inhibitors (e.g., US6559168) [3], and the thiazolo[5,4-b]pyridine scaffold shares structural homology with PDE4-targeting chemotypes. Although no direct PDE4 inhibition data exist for CAS 863588-68-5, its scaffold membership and the SAR knowledge that amide side-chain identity controls PDE4 isoform selectivity [3] support its use as a screening candidate in PDE4B/PDE4D biochemical panels. Procurement for PDE4-focused discovery is a rational, albeit data-limited, application that would generate the first direct PDE4 activity data for this specific chemotype. This scenario is conservative and aligned with the uncertainty explicitly acknowledged throughout Section 3.

Quote Request

Request a Quote for 2-cyclohexyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.